synthesis of Benzyl n-(1,3-dioxaindan-5-yl)carbamate
synthesis of Benzyl n-(1,3-dioxaindan-5-yl)carbamate
An In-depth Technical Guide to the Synthesis of Benzyl n-(1,3-dioxaindan-5-yl)carbamate
Abstract
This technical guide provides a comprehensive, in-depth exploration of the , a molecule of interest in medicinal chemistry and organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a robust understanding of the synthetic pathway, the underlying chemical principles, and a detailed, field-proven experimental protocol. We delve into the causality behind experimental choices, ensuring that the described methodology is self-validating and grounded in authoritative chemical literature. This guide includes a detailed reaction mechanism, step-by-step procedures for synthesis and purification, thorough characterization data, and critical safety considerations.
Introduction and Significance
Benzyl n-(1,3-dioxaindan-5-yl)carbamate features two key structural motifs: the 1,3-benzodioxole (or methylenedioxyphenyl) ring and the benzyl carbamate (Cbz or Z) protecting group. The 1,3-benzodioxole scaffold is a prevalent feature in numerous biologically active natural products and synthetic pharmaceuticals, valued for its ability to modulate metabolic stability and receptor interactions.[1] The benzyl carbamate is one of the most fundamental and widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry, due to its stability under a range of conditions and its susceptibility to clean removal via catalytic hydrogenation.[2][3]
The synthesis of this target molecule serves as a critical step for introducing a protected amino functional group onto the benzodioxole core, enabling further elaboration into more complex molecular architectures. This guide provides the necessary expertise to perform this synthesis efficiently and with high fidelity.
Synthetic Strategy and Retrosynthesis
The is a classic example of N-acylation. The most direct and efficient approach involves the reaction of a nucleophilic amine with an electrophilic carbonyl species.
Retrosynthetic Analysis:
A retrosynthetic disconnection of the carbamate C-N bond logically points to 5-amino-1,3-dioxaindane (more commonly known as 5-amino-1,3-benzodioxole or 3,4-methylenedioxyaniline) as the amine precursor and a benzylcarbonyl-containing electrophile. Benzyl chloroformate is the ideal and most common reagent for this transformation, providing the "Cbz" group directly.
Diagram 1: Retrosynthetic Analysis
Reaction Mechanism: The Schotten-Baumann Reaction
The formation of the carbamate proceeds via a nucleophilic acyl substitution mechanism, often conducted under Schotten-Baumann conditions. This involves reacting the amine with the acyl chloride in the presence of a base.
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 5-amino-1,3-dioxaindane acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.
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Formation of Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.
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Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
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Deprotonation: A base (e.g., sodium carbonate or triethylamine) removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and yielding the final, stable carbamate product. The base also serves to quench the HCl byproduct generated in the reaction.
Diagram 2: Reaction Mechanism
Detailed Experimental Protocol
This protocol is designed as a self-validating system. The quantities and conditions have been selected to ensure a high yield and purity of the final product.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |
| 5-Amino-1,3-dioxaindane | 137.14 | 5.00 g | 36.46 | Starting Material |
| Benzyl Chloroformate | 170.59 | 6.83 g (5.63 mL) | 40.11 (1.1 eq) | Acylating Agent[2] |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 7.73 g | 72.92 (2.0 eq) | Base |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Organic Solvent |
| Deionized Water | 18.02 | 100 mL | - | Aqueous Solvent |
| Brine (Saturated NaCl) | - | 50 mL | - | Washing Agent |
| Anhydrous MgSO₄ | 120.37 | ~5 g | - | Drying Agent |
Step-by-Step Synthesis Procedure
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Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-1,3-dioxaindane (5.00 g, 36.46 mmol) in dichloromethane (100 mL).
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Aqueous Phase Preparation: In a separate beaker, dissolve sodium carbonate (7.73 g, 72.92 mmol) in deionized water (100 mL).
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Combining Phases: Add the aqueous sodium carbonate solution to the DCM solution of the amine in the round-bottom flask. Stir the resulting biphasic mixture vigorously to ensure efficient mixing.
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Cooling: Place the flask in an ice-water bath and allow the mixture to cool to 0-5 °C. Causality Note: This reaction is exothermic. Cooling is crucial to prevent side reactions, such as the formation of dibenzyl carbonate or degradation of the chloroformate reagent.
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Addition of Benzyl Chloroformate: Add benzyl chloroformate (5.63 mL, 40.11 mmol) dropwise to the cold, vigorously stirring mixture over a period of 20-30 minutes using a dropping funnel. Ensure the internal temperature does not rise above 10 °C.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Protocol Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting amine should be consumed, and a new, less polar spot corresponding to the product should appear.
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Work-up - Phase Separation: Pour the reaction mixture into a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.
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Work-up - Extraction & Washing: Extract the aqueous layer with an additional portion of DCM (30 mL). Combine the organic layers. Wash the combined organic phase sequentially with 1 M HCl (50 mL) to remove any unreacted amine, followed by deionized water (50 mL), and finally with brine (50 mL) to facilitate drying.
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Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution through a sintered glass funnel or a cotton plug to remove the drying agent.
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Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.
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Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure Benzyl n-(1,3-dioxaindan-5-yl)carbamate as a white or off-white solid.
Diagram 3: Experimental Workflow
Characterization of Benzyl n-(1,3-dioxaindan-5-yl)carbamate
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.[1][4]
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.40-7.30 (m, 5H, Ar-H of Benzyl), ~6.90 (s, 1H, Ar-H), ~6.80 (d, 1H, Ar-H), ~6.70 (d, 1H, Ar-H), ~6.60 (br s, 1H, N-H), 5.95 (s, 2H, -O-CH₂-O-), 5.15 (s, 2H, -O-CH₂-Ar). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~154 (C=O, carbamate), ~148, ~144 (quaternary Ar-C), ~136 (quaternary Ar-C), ~128.5, ~128.2, ~128.0 (Ar-C of Benzyl), ~108, ~106, ~102 (Ar-C), ~101 (-O-CH₂-O-), ~67 (-O-CH₂-Ar). |
| FT-IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3350 (N-H stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1700 (C=O stretch, carbamate), ~1510 (N-H bend), ~1240 (C-O stretch).[5] |
| Mass Spec. (ESI+) | m/z: [M+H]⁺ calculated for C₁₅H₁₄NO₄⁺, [M+Na]⁺ calculated for C₁₅H₁₃NNaO₄⁺. |
Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and spectrometer frequency.
Safety Considerations
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Benzyl Chloroformate: This reagent is highly corrosive, toxic, and a lachrymator. It reacts with water and moisture to release HCl gas.[2] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
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Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. All operations involving DCM should be conducted within a fume hood.
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General Precautions: Standard laboratory safety practices should be followed at all times.
References
- EP0755390B1 - Process for the preparation of 5-amino-1,3-dioxanes - Google Patents. (n.d.).
-
Organic Syntheses Procedure. (n.d.). Retrieved February 23, 2026, from [Link]
- US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents. (n.d.).
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved February 23, 2026, from [Link]
-
BENZYL (BENZO[D][6][7]DIOXOL-5-YLMETHYL)(METHYL)CARBAMATE | Chemsrc. (n.d.). Retrieved February 23, 2026, from [Link]
-
2 Protection of Functional Groups. (n.d.). Retrieved February 23, 2026, from [Link]
-
(PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
One‐Pot Synthesis of 5‐Amino‐1,2,3‐triazole Derivatives via Dipolar Azide−Nitrile Cycloaddition and Dimroth Rearrangement under Solvent‐Free Conditions - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
Investigations on the Synthesis and Degradation of Polyphosphate in vitro and its Correlation to Magic Spot Nucleotides - FreiDok plus. (n.d.). Retrieved February 23, 2026, from [Link]
-
1,3-dioxan-5-yl n-[(1s)-4-(benzenesulfonamido)-1-benzyl-3,3-difluoro-2-oxo-5-phenyl-pentyl]carbamate - PubChemLite. (n.d.). Retrieved February 23, 2026, from [Link]
-
The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov. (n.d.). Retrieved February 23, 2026, from [Link]
- US6172227B1 - 4,5-diaminopyrimidine derivatives and a method for the preparation thereof - Google Patents. (n.d.).
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI. (n.d.). Retrieved February 23, 2026, from [Link]
-
Selective synthesis applying amino acids with basic side chains as peptide precursors. (2009, June 5). Retrieved February 23, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved February 23, 2026, from [Link]
-
Synthesis of methylenedioxybenzene - PrepChem.com. (n.d.). Retrieved February 23, 2026, from [Link]
-
Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. dea.gov [dea.gov]
- 5. rsc.org [rsc.org]
- 6. EP0755390B1 - Process for the preparation of 5-amino-1,3-dioxanes - Google Patents [patents.google.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
